3-(Benzyloxy)-8-methoxy-2H-1-benzopyran-2-one
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Overview
Description
3-(Benzyloxy)-8-methoxy-2H-1-benzopyran-2-one is an organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a benzyloxy group at the third position and a methoxy group at the eighth position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-8-methoxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-1-benzopyran-2-one and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Reaction Mechanism: The benzyloxy group is introduced through a nucleophilic substitution reaction, where the benzyl bromide reacts with the hydroxyl group of 8-methoxy-2H-1-benzopyran-2-one to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-8-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives or other reduced forms.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzyloxy)-8-methoxy-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-8-methoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2H-1-benzopyran-2-one: Lacks the methoxy group at the eighth position.
8-Methoxy-2H-1-benzopyran-2-one: Lacks the benzyloxy group at the third position.
3-(Methoxy)-8-methoxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of a benzyloxy group at the third position.
Uniqueness
3-(Benzyloxy)-8-methoxy-2H-1-benzopyran-2-one is unique due to the presence of both benzyloxy and methoxy groups, which may contribute to its distinct chemical and biological properties
Properties
CAS No. |
93827-18-0 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
8-methoxy-3-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C17H14O4/c1-19-14-9-5-8-13-10-15(17(18)21-16(13)14)20-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
InChI Key |
YAUHTFDKXCYGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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